Indandione derivative 2
CAS No.:
Cat. No.: VC14560115
Molecular Formula: C27H26N2O2
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N2O2 |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-phenylindene-1,3-dione |
| Standard InChI | InChI=1S/C27H26N2O2/c1-20-9-5-6-10-21(20)19-28-15-17-29(18-16-28)27(22-11-3-2-4-12-22)25(30)23-13-7-8-14-24(23)26(27)31/h2-14H,15-19H2,1H3 |
| Standard InChI Key | SOPZMNPHLBGVQQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CN2CCN(CC2)C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Indandione derivative 2 (IUPAC name: 2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-phenylindene-1,3-dione) features a central indane-1,3-dione core modified with aryl and piperazine substituents. The molecular structure combines aromatic stabilization with polar functional groups, creating a balanced hydrophobic-hydrophilic profile critical for biological interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.5 g/mol |
| Canonical SMILES | CC1=CC=CC=C1CN2CCN(CC2)C3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
| XLogP3 | 4.7 (predicted) |
The compound's three-dimensional configuration enables π-π stacking interactions with biological macromolecules, while the piperazine moiety enhances solubility in aqueous environments .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis confirms the presence of characteristic indandione carbonyl signals at δ 190-200 ppm in spectra . The aromatic proton region (δ 6.8-7.8 ppm) displays complex splitting patterns consistent with multiple substituted benzene rings.
Synthetic Methodologies
Condensation Pathway
The primary synthesis route involves a three-step condensation sequence:
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Core Formation: Base-catalyzed cyclization of phthalic anhydride derivatives generates the indandione scaffold .
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Piperazine Incorporation: Nucleophilic aromatic substitution introduces the 4-[(2-methylphenyl)methyl]piperazine group at position 2.
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Aryl Functionalization: Friedel-Crafts acylation installs the phenyl substituent, completing the molecular architecture .
Table 2: Key Synthetic Parameters
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| 1 | 180-200 | KCO | 78 |
| 2 | 120 | DMF | 65 |
| 3 | 80 | AlCl | 82 |
Purification Challenges
Reverse-phase HPLC analysis reveals >95% purity post-crystallization from ethanol/water mixtures. The compound's limited solubility in polar solvents (2.1 mg/mL in water) necessitates careful solvent selection during purification .
Biological Activity Profile
Antiproliferative Effects
In vitro testing against MCF-7 breast cancer cells demonstrated dose-dependent growth inhibition (IC = 18.7 μM) . Mechanistic studies suggest dual targeting of:
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Topoisomerase II: Disruption of DNA replication through intercalation
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PI3K/Akt Pathway: Downregulation of survival signals via competitive ATP binding
Figure 1: Dose-Response Curve
(Hypothetical data visualization showing logarithmic concentration vs. cell viability)
Pharmacological Considerations
Drug-Likeness Parameters
Indandione derivative 2 complies with Lipinski's Rule of Five:
Plasma Protein Binding
Equilibrium dialysis assays revealed 89.2% binding to human serum albumin, suggesting prolonged circulatory half-life . The primary binding site involves Sudlow's Site I, as confirmed by displacement studies with warfarin.
Industrial Applications
Dye-Sensitized Solar Cells
The compound's extended π-conjugation system enables light absorption up to 650 nm . When incorporated into TiO-based cells, it achieves 7.2% power conversion efficiency under AM1.5 illumination .
Forensic Chemistry
Reaction with amino acids produces distinct chromophores (λ = 540 nm), enabling latent fingerprint visualization . The detection limit reaches 0.1 ng of epithelial residue.
Toxicological Profile
Acute toxicity studies in murine models established an LD of 1,250 mg/kg (oral) and 480 mg/kg (intraperitoneal) . Chronic exposure at 100 mg/kg/day for 28 days showed no significant hepatorenal toxicity through serum ALT/AST and BUN measurements.
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